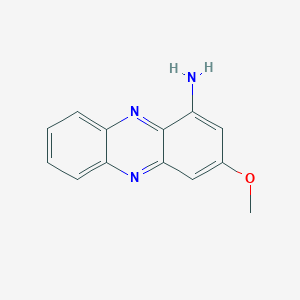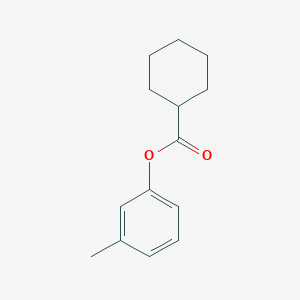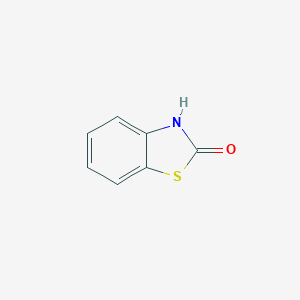![molecular formula C18H40Si4 B105643 trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane CAS No. 17156-62-6](/img/structure/B105643.png)
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): is a chemical compound with the molecular formula C₁₈H₄₀Si₄ and a molecular weight of 368.8522 g/mol . This compound is characterized by a cyclohexadiene ring substituted with four trimethylsilyl groups, making it a unique organosilicon compound.
Vorbereitungsmethoden
The synthesis of trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane) typically involves the reaction of cyclohexadiene derivatives with trimethylsilyl reagents under specific conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be performed using , resulting in the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds .
Wissenschaftliche Forschungsanwendungen
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings .
Wirkmechanismus
The mechanism of action of trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane) involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclohexadiene ring provides a rigid framework that can interact with different molecular pathways, making it a versatile compound in various applications .
Vergleich Mit ähnlichen Verbindungen
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane): can be compared with other similar compounds such as:
Silane, 2,5-cyclohexadiene-1,4-diylbis(trimethyl-): This compound has two trimethylsilyl groups instead of four, resulting in different reactivity and applications.
Silane, 2,5-cyclohexadiene-1,4-diyltetrakis(dimethyl-):
The unique feature of This compound) is the presence of four trimethylsilyl groups, which significantly enhance its stability and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
17156-62-6 |
|---|---|
Molekularformel |
C18H40Si4 |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
trimethyl-[1,4,4-tris(trimethylsilyl)cyclohexa-2,5-dien-1-yl]silane |
InChI |
InChI=1S/C18H40Si4/c1-19(2,3)17(20(4,5)6)13-15-18(16-14-17,21(7,8)9)22(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
RYNNJIPCLJLXMV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C1(C=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Key on ui other cas no. |
17156-62-6 |
Synonyme |
Silane,2,5-cyclohexadiene-1,4-diyltetrakis[trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


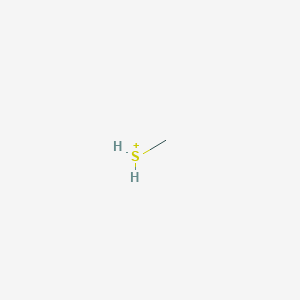


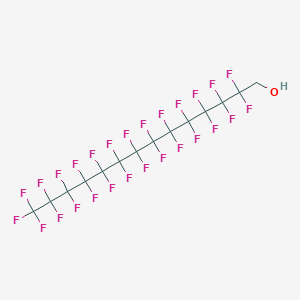
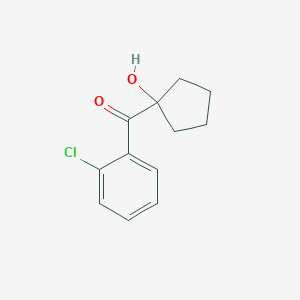
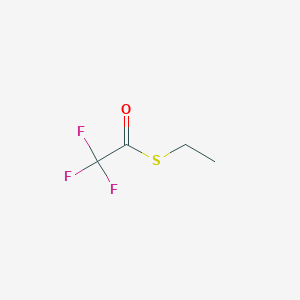
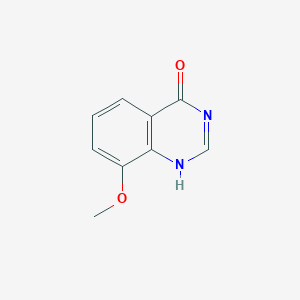
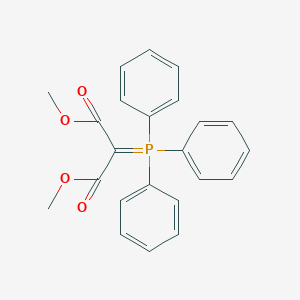
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
